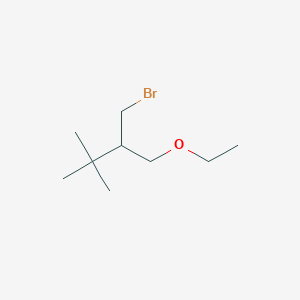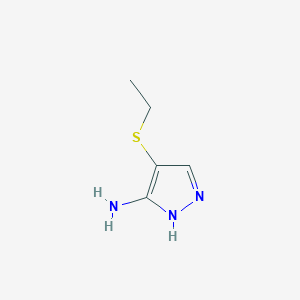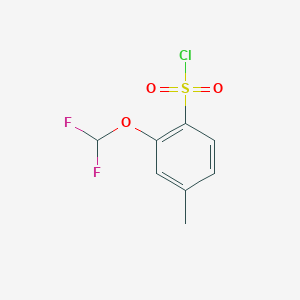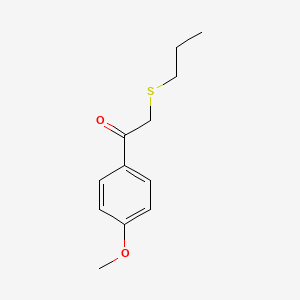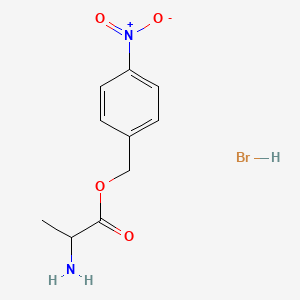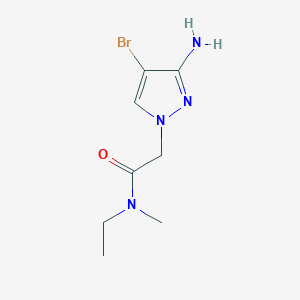![molecular formula C9H13NOS B13648393 Dimethyl[(2-methylphenyl)imino]-lambda6-sulfanone](/img/structure/B13648393.png)
Dimethyl[(2-methylphenyl)imino]-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl[(2-methylphenyl)imino]-lambda6-sulfanone is an organic compound with a unique structure that includes a sulfanone group bonded to a dimethyl and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(2-methylphenyl)imino]-lambda6-sulfanone typically involves the reaction of 2-methylphenylamine with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the imino-sulfanone structure. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the desired product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(2-methylphenyl)imino]-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted imino-sulfanone derivatives.
Scientific Research Applications
Dimethyl[(2-methylphenyl)imino]-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Dimethyl[(2-methylphenyl)imino]-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Dimethyl[(2-methylphenyl)imino]-lambda6-sulfanone can be compared with other similar compounds, such as:
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Imidazoles: Widely used in medicinal chemistry for their broad range of biological activities.
Benzimidazoles: Known for their therapeutic potential in treating various diseases.
Uniqueness
What sets this compound apart is its unique imino-sulfanone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H13NOS |
|---|---|
Molecular Weight |
183.27 g/mol |
IUPAC Name |
dimethyl-(2-methylphenyl)imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C9H13NOS/c1-8-6-4-5-7-9(8)10-12(2,3)11/h4-7H,1-3H3 |
InChI Key |
ZZLOCALJFYRFRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=S(=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


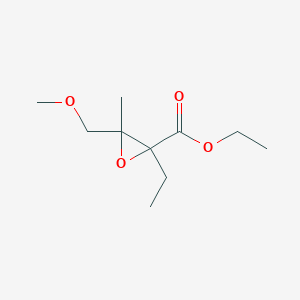
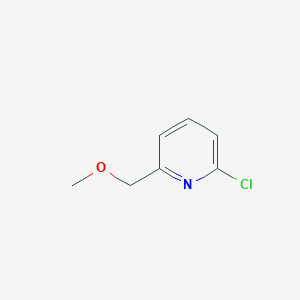
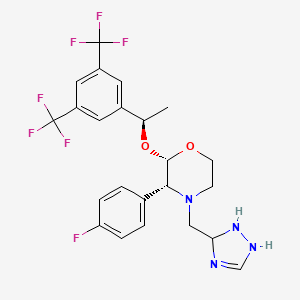
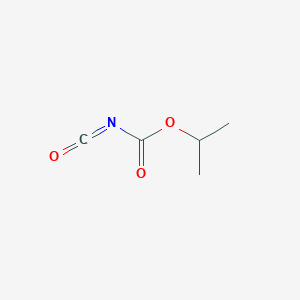
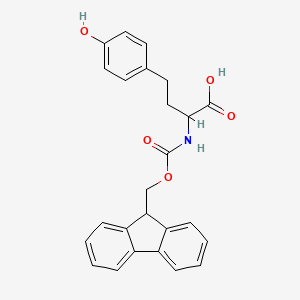
![5-[4-(3,5-dicarboxyphenyl)-3-(dimethylamino)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13648339.png)
